molecular formula C10H10N2O2S B1316662 3-(1H-Pyrrol-1-yl)benzenesulfonamide CAS No. 131970-00-8

3-(1H-Pyrrol-1-yl)benzenesulfonamide

Cat. No.: B1316662
CAS No.: 131970-00-8
M. Wt: 222.27 g/mol
InChI Key: NJYJIILLMKJLIM-UHFFFAOYSA-N
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Description

3-(1H-Pyrrol-1-yl)benzenesulfonamide is an organic compound that features a pyrrole ring attached to a benzenesulfonamide moiety

Biochemical Analysis

Biochemical Properties

3-(1H-Pyrrol-1-yl)benzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to produce bicarbonate and hydrogen ions. The inhibition of these enzymes by this compound can lead to various physiological effects, including the regulation of pH and electrolyte balance . Additionally, this compound has been shown to interact with other biomolecules, such as proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

This compound has been observed to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound has demonstrated the ability to induce apoptosis, or programmed cell death, by promoting cell cycle arrest in the G2/M phase and activating caspase enzymes . Furthermore, this compound has been shown to influence cell signaling pathways, such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation . These effects on cell signaling and gene expression highlight the potential therapeutic applications of this compound in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound has been shown to inhibit carbonic anhydrase enzymes by binding to their active sites, thereby preventing the hydration of carbon dioxide . Additionally, this compound can modulate the activity of transcription factors and other proteins involved in gene expression, further influencing cellular functions . These molecular interactions underpin the compound’s effects on cellular processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of target enzymes and prolonged effects on cellular processes. The degradation of this compound over time can lead to a reduction in its efficacy, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit target enzymes and modulate cellular functions without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including damage to cellular structures and disruption of metabolic processes . Understanding the dosage effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the inhibition of carbonic anhydrase enzymes. This compound interacts with specific enzymes and cofactors, influencing metabolic flux and the levels of metabolites within cells . Additionally, this compound can affect the biosynthesis of certain metabolites, further impacting cellular functions and physiological processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects on target enzymes and proteins . The localization and accumulation of this compound within specific tissues can influence its overall efficacy and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interactions with target biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrrol-1-yl)benzenesulfonamide typically involves the reaction of 4-amino-benzenesulfonamide with 2,5-dimethoxytetrahydrofuran under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization from suitable solvents to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrrol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The nitro group on the benzenesulfonamide can be reduced to an amine.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(1H-Pyrrol-1-yl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Pyrrol-1-yl)benzenesulfonamide is unique due to its specific combination of a pyrrole ring and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase and its potential anticancer activity make it a valuable compound for further research and development .

Properties

IUPAC Name

3-pyrrol-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c11-15(13,14)10-5-3-4-9(8-10)12-6-1-2-7-12/h1-8H,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYJIILLMKJLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=CC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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